Aldosterone 21-sulfate
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Overview
Description
Aldosterone 21-sulfate (sodium salt) is a metabolite of the steroid hormone aldosterone. It is known for its role in reducing the sodium-to-potassium ratio in rat urine, indicating mineralocorticoid activity that is significantly less potent than aldosterone . This compound is primarily studied for its biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aldosterone 21-sulfate (sodium salt) involves the sulfation of aldosterone. The process typically includes the reaction of aldosterone with sulfur trioxide-pyridine complex in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the sulfate ester.
Industrial Production Methods
Industrial production of this compound (sodium salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically crystallized and purified through recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Aldosterone 21-sulfate (sodium salt) undergoes various chemical reactions, including:
Hydrolysis: The sulfate ester can be hydrolyzed under acidic or basic conditions to yield aldosterone and sulfuric acid.
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfate ester to its corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Hydrolysis: Aldosterone and sulfuric acid.
Oxidation: Various oxidized derivatives of aldosterone.
Reduction: Corresponding alcohols of aldosterone derivatives.
Scientific Research Applications
Aldosterone 21-sulfate (sodium salt) has several scientific research applications:
Chemistry: Used as a reference compound in the study of steroid metabolism and synthesis.
Biology: Investigated for its role in mineralocorticoid activity and its effects on electrolyte balance.
Medicine: Studied for its potential therapeutic applications in conditions related to electrolyte imbalance and hypertension.
Industry: Utilized in the development of diagnostic assays and as a standard in quality control processes.
Mechanism of Action
Aldosterone 21-sulfate (sodium salt) exerts its effects by interacting with mineralocorticoid receptors in the kidneys. It influences the reabsorption of sodium and excretion of potassium, thereby affecting electrolyte balance and blood pressure regulation . The compound’s activity is mediated through the activation of specific signaling pathways that regulate ion transport and homeostasis.
Comparison with Similar Compounds
Similar Compounds
Aldosterone: The parent compound with higher mineralocorticoid activity.
Corticosterone: Another steroid hormone with similar biological functions.
Deoxycorticosterone: A precursor in the biosynthesis of aldosterone.
Uniqueness
Aldosterone 21-sulfate (sodium salt) is unique due to its reduced mineralocorticoid activity compared to aldosterone. This makes it a valuable compound for studying the specific effects of sulfate conjugation on steroid hormone activity and metabolism.
Properties
CAS No. |
52036-29-0 |
---|---|
Molecular Formula |
C21H28O8S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate |
InChI |
InChI=1S/C21H28O8S/c1-20-7-6-13(23)8-12(20)2-3-14-15-4-5-16(18(25)10-29-30(26,27)28)21(15,11-22)9-17(24)19(14)20/h8,11,14-17,19,24H,2-7,9-10H2,1H3,(H,26,27,28)/t14-,15-,16+,17-,19+,20-,21+/m0/s1 |
InChI Key |
LWCMITUCQRJZGP-ZVIOFETBSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COS(=O)(=O)O)C=O)O |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)COS(=O)(=O)O)C=O)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COS(=O)(=O)O)C=O)O |
Synonyms |
aldosterone 21-sulfate |
Origin of Product |
United States |
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